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Introduction

Dihydrolactocerebrosides are a subclass of glycosphingolipids (GSLs) characterized by a
ceramide lipid anchor with a saturated (dihydro)sphingosine backbone, N-acylated with a fatty
acid, and a lactose disaccharide headgroup. Unlike their unsaturated counterparts,
lactosylceramides, the absence of the C4-C5 double bond in the sphingoid base alters the
molecule's conformational properties and may influence its biological activity. This guide
provides a comprehensive overview of the discovery, synthesis, and presumed biological
significance of these molecules, with a specific focus on N-palmitoyl dihydrolactocerebroside.

While lactosylceramides are well-documented as crucial intermediates in the biosynthesis of
more complex GSLs and as modulators of cell signaling, the specific roles of
dihydrolactocerebrosides are less well-defined.[1] They are presumed to be synthesized from
dihydroceramides, which were once considered inactive precursors but are now recognized as
bioactive lipids involved in processes such as autophagy and cell cycle regulation.[1][2] This
guide will synthesize the available information to provide a detailed technical resource for
researchers interested in this specific class of sphingolipids.

Discovery and Structure
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The specific discovery of N-palmitoyl dihydrolactocerebroside in a biological context is not well-
documented in primary literature. Its existence is confirmed through its commercial availability
and assigned CAS numbers (151214-05-0 and 77715-46-9). It is structurally a member of the
lactosylceramide family, which were initially termed 'cytolipin H'.[3] The core structure consists
of three components:

» Dihydrosphingosine (Sphinganine): An 18-carbon amino alcohol that lacks the characteristic
trans double bond of sphingosine.

e N-acyl Chain: A fatty acid, in this case, palmitic acid (a 16-carbon saturated fatty acid),
attached via an amide linkage.

o Lactose: A disaccharide composed of galactose and glucose (Gal(1 - 4)Glc), attached via a
B-glycosidic linkage to the primary hydroxyl group of the dihydroceramide.

The biosynthesis of lactosylceramides occurs in the Golgi apparatus, where lactosylceramide
synthase (a (-1,4-galactosyltransferase) transfers a galactose moiety from UDP-galactose to
glucosylceramide.[4][5] It is presumed that dihydrolactocerebrosides are synthesized via a
parallel pathway, utilizing dihydroglucosylceramide as the acceptor substrate.

Chemical Synthesis of N-Palmitoyl
Dihydrolactocerebroside

A direct, published total synthesis of N-palmitoyl dihydrolactocerebroside is not readily
available. However, a robust synthetic route can be adapted from the multi-step synthesis of
azide-labeled B-lactosylceramide analogs.[6] The following protocol outlines a plausible
pathway.

Experimental Protocol (Adapted)

This protocol is adapted from a 16-step synthesis of azide-labeled lactosylceramide analogs
and tailored for the synthesis of the title compound.[6] The overall strategy involves the
synthesis of a protected lactosyl donor and a dihydroceramide acceptor, followed by their
glycosylation, and final deprotection and acylation steps.

Materials: Lactose, acetic anhydride, sodium methoxide, p-toluenethiol, N-bromosuccinimide
(NBS), various protecting group reagents (e.g., benzyl bromide, TBDMS-CI), a suitable
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dihydrosphingosine precursor, palmitic acid, and coupling reagents (e.g., EDC, HOBY).

Step 1: Preparation of a Protected Lactosyl Donor

Peracetylate commercially available lactose using acetic anhydride and a suitable catalyst.

Introduce a thio-leaving group at the anomeric position by reacting the peracetylated lactose
with p-toluenethiol and a Lewis acid catalyst.

Selectively deprotect the 4" and 6' hydroxyl groups of the galactose residue.

Introduce orthogonal protecting groups on the remaining hydroxyls to control reactivity in
subsequent steps. This results in a suitably protected lactosyl thioglycoside donor.

Step 2: Preparation of the Dihydroceramide Acceptor

e Synthesize or procure a protected dihydrosphingosine (sphinganine) derivative where the
primary hydroxyl group is available for glycosylation and the amino group is protected (e.qg.,
as an azide or with a Boc group).

Step 3: Glycosylation

o Activate the lactosyl thioglycoside donor from Step 1 using a thiophilic promoter such as N-
iodosuccinimide (NIS) in the presence of triflic acid (TfOH).

o React the activated donor with the dihydroceramide acceptor from Step 2. The reaction is
typically carried out in an inert solvent like dichloromethane (DCM) at low temperatures (e.g.,
-20 °C to 0 °C) to ensure stereoselectivity, yielding the protected dihydrolactocerebroside.

Step 4: Deprotection and N-acylation

e Remove the protecting group from the amino function of the sphingoid backbone (e.g.,
reduction of the azide to an amine or cleavage of the Boc group with an acid).

o Couple the resulting free amine with palmitic acid using standard peptide coupling reagents
like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1-
Hydroxybenzotriazole (HOBt) to form the N-palmitoyl chain.
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» Perform a global deprotection of the remaining sugar hydroxyl protecting groups (e.g.,
hydrogenolysis for benzyl groups, TBAF for silyl ethers) to yield the final product, N-palmitoyl
dihydrolactocerebroside.

Purification: Purification at each step is critical and typically involves silica gel column
chromatography.

Synthetic Workflow Diagram
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Caption: Adapted synthetic workflow for N-palmitoyl dihydrolactocerebroside.

Quantitative Data

The following tables summarize key quantitative data for N-palmitoyl dihydrolactocerebroside
and data adapted from the synthesis of related analogs.[6]

Table 1: Physicochemical Properties
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Property Value

Molecular Formula Ca6HsoNO13

Molecular Weight 864.2 g/mol

CAS Numbers 151214-05-0, 77715-46-9

Table 2: Representative Yields from Analog Synthesis[6]

Reaction Step Product Yield (%)
_ Protected (B-Lactosylceramide
Glycosylation ~90%
Analog

) Protected N-acyl-3-
N-acylation ) 63-65% (over 2 steps)
Lactosylceramide Analog

_ _ Azide-labeled (3-
Final Deprotection ) 70-75%
Lactosylceramide Analog

Table 3: Representative Spectroscopic Data for a Protected Lactosyl Intermediate[6]

Data Type Description

0 170.7,170.4, 170.1, 169.8, 169.2, 169.1,

132.3, 130.2, 129.8, 128.2, 100.6, 90.3, 77.4,
76.3, 71.6, 71.0, 69.3, 69.1, 68.3, 66.8, 66.0,
62.0, 21.8, 21.1, 21.0, 20.9, 20.8, 20.7, 20.6.

13C NMR (101 MHz, CDCls)

[M-H20 + H]* Calcd for C31H39018S: 731.1857;
Found: 731.1833.

HR-ESI-MS m/z

Biological Activity and Signaling Pathways

While specific signaling pathways for dihydrolactocerebrosides have not been elucidated, their
biological activities can be inferred from the known roles of lactosylceramides and

dihydroceramides.
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Lactosylceramide is a bioactive lipid that functions as a second messenger in various signaling
cascades, particularly those related to inflammation and oxidative stress.[4] It is known to
activate NADPH oxidase, leading to the production of reactive oxygen species (ROS), and
cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid to initiate the synthesis of
pro-inflammatory eicosanoids.[4][7]

Dihydroceramides, the precursors to dihydrolactocerebrosides, are involved in inducing
autophagy and cell cycle arrest.[1] The absence of the C4-C5 double bond in
dihydrolactocerebroside likely alters its interaction with membrane components and signaling
proteins compared to lactosylceramide, potentially leading to a modulation of these
downstream effects. It is plausible that dihydrolactocerebroside participates in similar pathways
but with different kinetics or outcomes.

Presumed Signaling Pathway
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Caption: Presumed signaling pathway for dihydrolactocerebroside.
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Conclusion

Dihydrolactocerebrosides represent an understudied class of glycosphingolipids. While their
existence is confirmed, detailed knowledge of their specific discovery, synthesis, and biological
function remains limited. This guide provides a framework for their study by adapting existing
synthetic protocols for related compounds and inferring their biological roles from their
structural components. The provided methodologies and diagrams offer a starting point for
researchers to synthesize and investigate these molecules, which may hold unique therapeutic
potential distinct from their well-studied unsaturated analogs. Further research is necessary to
fully elucidate the specific pathways and cellular functions regulated by
dihydrolactocerebrosides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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